molecular formula C6H4F2N2O4S B13649046 2,4-Difluoro-6-nitrobenzenesulfonamide

2,4-Difluoro-6-nitrobenzenesulfonamide

Cat. No.: B13649046
M. Wt: 238.17 g/mol
InChI Key: NCTRJCFXDXMFAP-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-nitrobenzene-1-sulfonamide is an organic compound characterized by the presence of fluorine, nitro, and sulfonamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-6-nitrobenzene-1-sulfonamide typically involves the sulfonation of 2,4-difluoronitrobenzene. This process can be carried out by reacting 2,4-difluoronitrobenzene with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonamide group . The reaction conditions often include maintaining a specific temperature and using a suitable solvent to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 2,4-difluoro-6-nitrobenzene-1-sulfonamide may involve large-scale sulfonation processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.

    Reduction: Amino derivatives with the nitro group converted to an amino group.

    Oxidation: Sulfonic acid derivatives with the sulfonamide group oxidized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-6-nitrobenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H4F2N2O4S

Molecular Weight

238.17 g/mol

IUPAC Name

2,4-difluoro-6-nitrobenzenesulfonamide

InChI

InChI=1S/C6H4F2N2O4S/c7-3-1-4(8)6(15(9,13)14)5(2-3)10(11)12/h1-2H,(H2,9,13,14)

InChI Key

NCTRJCFXDXMFAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)N)F)F

Origin of Product

United States

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